TL-895
Overview
Description
TL-895 is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenoxyphenyl group, and a fluoropiperidine moiety. It has garnered interest due to its potential as a Bruton’s Tyrosine Kinase (BTK) inhibitor, making it a promising candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
Preparation Methods
The synthesis of TL-895 involves several steps:
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Synthetic Routes and Reaction Conditions
- The process begins with the preparation of the pyrimidine core, which is achieved through the reaction of appropriate starting materials under controlled conditions.
- The phenoxyphenyl group is then introduced via a nucleophilic substitution reaction.
- The fluoropiperidine moiety is incorporated through a series of reactions, including fluorination and piperidine ring formation.
- The final step involves the coupling of the pyrimidine core with the fluoropiperidine moiety to form the desired compound .
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Industrial Production Methods
- Industrial production of this compound typically involves optimization of the synthetic route to ensure high yield and purity.
- The process may include the use of advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .
Chemical Reactions Analysis
TL-895 undergoes various chemical reactions:
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Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
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Common Reagents and Conditions
- Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reactions often involve reagents like halogens, alkylating agents, or nucleophiles .
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Major Products
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
TL-895 has several scientific research applications:
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Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and potential to form novel compounds .
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Biology
- Investigated for its role as a BTK inhibitor, which is crucial in B-cell receptor signaling.
- Potential applications in studying cellular signaling pathways and immune responses .
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Medicine
- Explored for its therapeutic potential in treating cancers, autoimmune diseases, and inflammatory disorders.
- Clinical trials may be conducted to evaluate its efficacy and safety .
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Industry
- Utilized in the development of pharmaceuticals and agrochemicals.
- Potential applications in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of TL-895 involves its interaction with molecular targets:
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Molecular Targets
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Pathways Involved
- The inhibition of BTK disrupts downstream signaling pathways, leading to altered cellular functions.
- This can result in the suppression of abnormal cell growth and immune responses .
Comparison with Similar Compounds
TL-895 can be compared with other similar compounds:
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Similar Compounds
Ibrutinib: Another BTK inhibitor used in the treatment of certain cancers.
Acalabrutinib: A more selective BTK inhibitor with fewer off-target effects.
Zanubrutinib: Known for its improved pharmacokinetic profile and efficacy.
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Uniqueness
- The unique structural features of this compound, such as the fluoropiperidine moiety, contribute to its distinct pharmacological properties.
- Its potential for higher selectivity and efficacy in targeting BTK makes it a promising candidate for further research and development .
Properties
IUPAC Name |
1-[4-[[[6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl]amino]methyl]-4-fluoropiperidin-1-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2/c1-2-21(32)31-14-12-25(26,13-15-31)16-28-24-22(23(27)29-17-30-24)18-8-10-20(11-9-18)33-19-6-4-3-5-7-19/h2-11,17H,1,12-16H2,(H3,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOXFDSEGFLWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)(CNC2=NC=NC(=C2C3=CC=C(C=C3)OC4=CC=CC=C4)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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